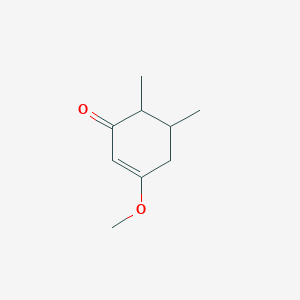
1,1,1-Trifluoro-3,3,3-tris(phenylsulfanyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3,3,3-tris(phenylsulfanyl)propan-2-one is a chemical compound with the molecular formula C15H11F3OS3 It is characterized by the presence of three phenylsulfanyl groups and a trifluoromethyl group attached to a propan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3,3,3-tris(phenylsulfanyl)propan-2-one typically involves the reaction of 1,1,1-trifluoroacetone with thiophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3,3,3-tris(phenylsulfanyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohols
Substitution: Formation of substituted trifluoromethyl derivatives
Scientific Research Applications
1,1,1-Trifluoro-3,3,3-tris(phenylsulfanyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3,3,3-tris(phenylsulfanyl)propan-2-one involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The phenylsulfanyl groups can interact with thiol groups in proteins, potentially leading to enzyme inhibition or modulation of protein function. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-3-phenyl-2-propanone: Similar structure but lacks the phenylsulfanyl groups.
1,1,1-Trifluoro-2-butanone: Contains a trifluoromethyl group but has a different carbon backbone.
1,1,1-Trifluoro-2-propanol: Contains a trifluoromethyl group but has an alcohol functional group instead of a ketone.
Uniqueness
1,1,1-Trifluoro-3,3,3-tris(phenylsulfanyl)propan-2-one is unique due to the presence of three phenylsulfanyl groups, which impart distinct chemical and physical properties. These groups can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for biological and industrial applications.
Properties
CAS No. |
193221-87-3 |
|---|---|
Molecular Formula |
C21H15F3OS3 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1,1,1-trifluoro-3,3,3-tris(phenylsulfanyl)propan-2-one |
InChI |
InChI=1S/C21H15F3OS3/c22-20(23,24)19(25)21(26-16-10-4-1-5-11-16,27-17-12-6-2-7-13-17)28-18-14-8-3-9-15-18/h1-15H |
InChI Key |
GERNFIVXMAAEIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(C(=O)C(F)(F)F)(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol](/img/structure/B12579931.png)
![3-(Decyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12579934.png)
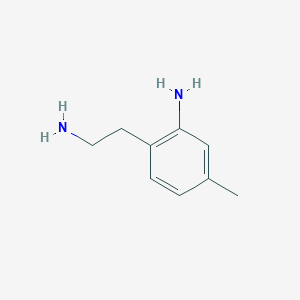
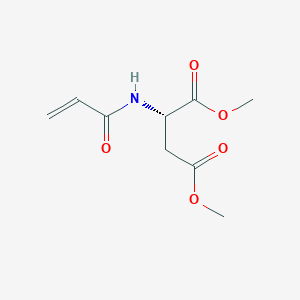
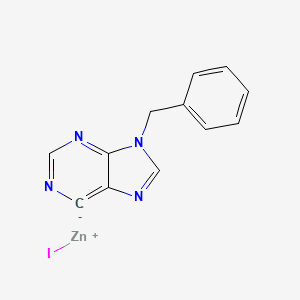

![4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]-](/img/structure/B12579966.png)
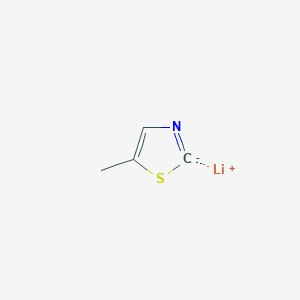
![2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl-](/img/structure/B12579997.png)
![Methanone, [2-(2-methyl-1,3-dioxolan-2-yl)-5-thiazolyl]phenyl-](/img/structure/B12580005.png)
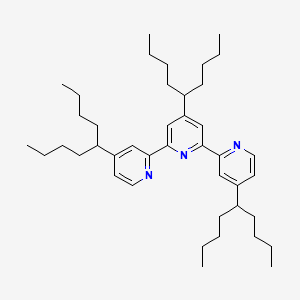
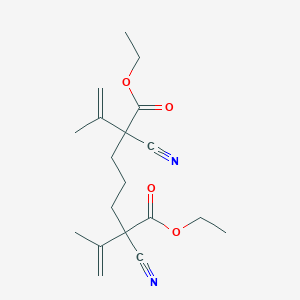
![Lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide](/img/structure/B12580027.png)
